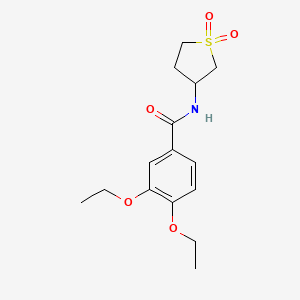

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-diethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-diethoxybenzamide, also known as DTB or NSC-714598, is a synthetic compound that has been widely used in scientific research for its potential therapeutic effects. It belongs to the class of thiol-containing compounds and has been shown to exhibit a variety of biological activities, including anti-cancer and anti-inflammatory properties.

Applications De Recherche Scientifique

Reductive Chemistry and Cytotoxicity

Research into the reductive chemistry of novel hypoxia-selective cytotoxins, such as 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, reveals insights into the selective toxicity for hypoxic cells. This area of study demonstrates the potential of N-(1,1-dioxo-1lambda^6-thiolan-3-yl)-3,4-diethoxybenzamide in cancer research, where its reductive transformation in hypoxic tumor cells could be explored for therapeutic applications (Palmer et al., 1995).

Directed Metalation and Annulation

The Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides via C-H activation present a versatile method for synthesizing complex molecules. This technique could be applied to synthesize derivatives of N-(1,1-dioxo-1lambda^6-thiolan-3-yl)-3,4-diethoxybenzamide, potentially modifying its properties for specific scientific applications (Xu et al., 2018).

Molecular Structure and Intermolecular Interactions

The study on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide through acylation reactions, characterized by NMR, X-ray diffraction, and DFT calculations, showcases the importance of understanding the molecular geometry and electronic structure of benzamide derivatives. Such detailed molecular insights are crucial for tailoring the properties of N-(1,1-dioxo-1lambda^6-thiolan-3-yl)-3,4-diethoxybenzamide for specific research applications (Karabulut et al., 2014).

Antibacterial and Cell Division Inhibition

The discovery that mutations within a cell division gene, ftsZ, in Bacillus subtilis can suppress the lethal effect of a benzamide derivative highlights the potential of N-(1,1-dioxo-1lambda^6-thiolan-3-yl)-3,4-diethoxybenzamide in microbial research and antibiotic development. This suggests its utility in studying bacterial cell division mechanisms and developing new antimicrobial agents (Ohashi et al., 1999).

Selenoxanthones Synthesis

The synthesis of selenoxanthones through directed metalations in arylseleno benzamide derivatives illustrates the potential for creating novel compounds with unique properties. This methodology could be adapted for synthesizing seleno derivatives of N-(1,1-dioxo-1lambda^6-thiolan-3-yl)-3,4-diethoxybenzamide, potentially exploring their applications in materials science or pharmacology (Brennan et al., 2003).

Propriétés

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3,4-diethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5S/c1-3-20-13-6-5-11(9-14(13)21-4-2)15(17)16-12-7-8-22(18,19)10-12/h5-6,9,12H,3-4,7-8,10H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCHVUDVNRNLOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2CCS(=O)(=O)C2)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-diethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Methylpyrazol-1-yl)ethyl]-4-(trifluoromethyl)piperidine](/img/structure/B2377970.png)

![3-(4-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2377973.png)

![2-(1-methyl-1H-indol-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2377975.png)

![N-benzyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2377979.png)

![1-[2-(2-Imidazol-1-ylethoxy)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea](/img/structure/B2377980.png)